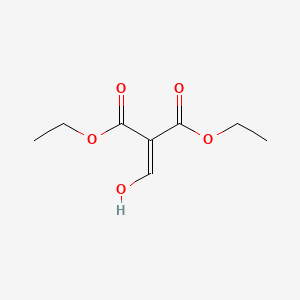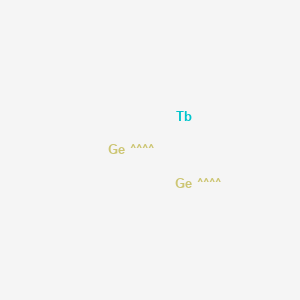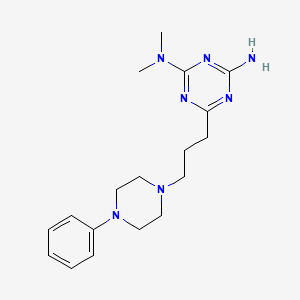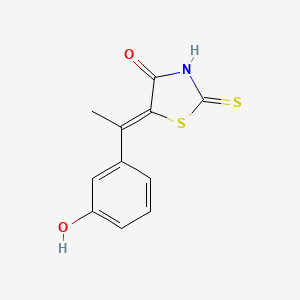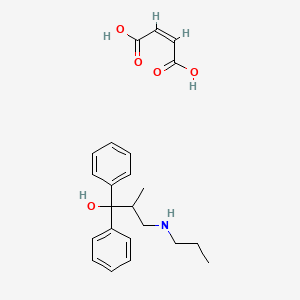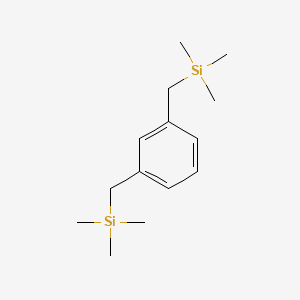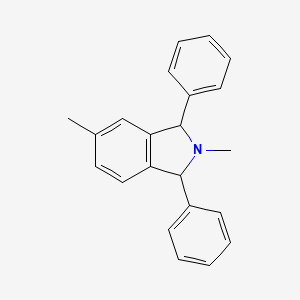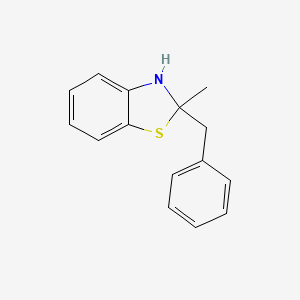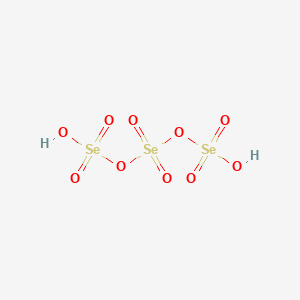
1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane involves several steps. One common method includes the reaction of selenium dioxide with appropriate organic precursors under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state products.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the replacement of selenium atoms with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the development of advanced materials, including catalysts and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane involves its interaction with molecular targets and pathways in biological systems. The compound’s selenium atoms play a crucial role in its reactivity, allowing it to participate in redox reactions and modulate oxidative stress. It can interact with enzymes and proteins, influencing cellular signaling pathways and exerting its effects on various biological processes.
Comparison with Similar Compounds
1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane can be compared with other selenium-containing compounds, such as:
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in research.
Selenium dioxide: A simple selenium compound used in organic synthesis and as an oxidizing agent.
Properties
CAS No. |
14998-62-0 |
|---|---|
Molecular Formula |
H2O10Se3 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
diselenono selenate |
InChI |
InChI=1S/H2O10Se3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,1,2,3)(H,4,5,6) |
InChI Key |
OLSQVSPJZJCAFN-UHFFFAOYSA-N |
Canonical SMILES |
O[Se](=O)(=O)O[Se](=O)(=O)O[Se](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


